![molecular formula C20H28N4O2 B2799777 N-tert-butyl-4-({[(1-cyanocyclohexyl)carbamoyl]methyl}amino)benzamide CAS No. 1241297-00-6](/img/structure/B2799777.png)
N-tert-butyl-4-({[(1-cyanocyclohexyl)carbamoyl]methyl}amino)benzamide
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Description
“N-tert-butyl-4-({[(1-cyanocyclohexyl)carbamoyl]methyl}amino)benzamide” is a complex organic compound. It contains a benzamide group, which is a common motif in pharmaceutical drugs . The compound also contains a tert-butyl group, a cyclohexyl group, and a nitrile group.
Molecular Structure Analysis
The compound contains a benzamide group attached to a tert-butyl group. It also has a cyclohexyl group attached through a carbamoyl group. The presence of these different groups will influence the compound’s physical and chemical properties .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present in its structure. For example, the nitrile group could undergo hydrolysis to form a carboxylic acid .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its structure. For example, the presence of the benzamide and nitrile groups could increase its polarity .Mechanism of Action
Future Directions
properties
IUPAC Name |
N-tert-butyl-4-[[2-[(1-cyanocyclohexyl)amino]-2-oxoethyl]amino]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28N4O2/c1-19(2,3)24-18(26)15-7-9-16(10-8-15)22-13-17(25)23-20(14-21)11-5-4-6-12-20/h7-10,22H,4-6,11-13H2,1-3H3,(H,23,25)(H,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NZCRFTILHFDLJS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)C1=CC=C(C=C1)NCC(=O)NC2(CCCCC2)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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